molecular formula C23H23FN6O4S B2818660 4-(N,N-dimethylsulfamoyl)-N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide CAS No. 922010-24-0

4-(N,N-dimethylsulfamoyl)-N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide

Cat. No. B2818660
CAS RN: 922010-24-0
M. Wt: 498.53
InChI Key: RKFALEKYPLLAHE-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including a sulfamoyl group, a benzyl group, and a pyrazolopyrimidinyl group. These groups suggest that the compound could have a variety of chemical properties and potential uses, particularly in the field of medicinal chemistry .


Molecular Structure Analysis

The molecular structure of this compound would likely be quite complex, given the presence of multiple functional groups and a large number of atoms. The exact structure would depend on the specific arrangement and bonding of these atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups all influence properties like solubility, melting point, and reactivity .

Scientific Research Applications

Anticancer Activity

Pyrazolo[3,4-d]pyrimidine derivatives have been extensively studied for their anticancer properties. For instance, the synthesis and biological evaluation of novel pyrazolopyrimidines derivatives have shown significant anticancer and anti-5-lipoxygenase activities. These compounds exhibit cytotoxic effects against various cancer cell lines, including HCT-116 and MCF-7, indicating their potential in anticancer drug development (Rahmouni et al., 2016). Another study highlighted the synthesis of pyrazolo[3,4-d]pyrimidin-4-one derivatives, which also revealed promising anticancer activity against the MCF-7 human breast adenocarcinoma cell line, showcasing the therapeutic potential of these compounds (Abdellatif et al., 2014).

Antimicrobial and Enzymatic Inhibition

Pyrazolo[3,4-d]pyrimidine derivatives have been evaluated for antimicrobial properties and their ability to inhibit specific enzymes. Novel pyrazole derivatives with various moieties, including pyrazolo[4,3-d]-pyrimidine derivatives, were synthesized and showed significant antimicrobial and anticancer agents, indicating a broad spectrum of biological activities (Hafez et al., 2016). These findings suggest the potential application of pyrazolo[3,4-d]pyrimidine derivatives in addressing microbial infections and studying enzyme-related processes.

Synthesis and Chemical Properties

The research into pyrazolo[3,4-d]pyrimidines also extends to their synthesis and chemical properties. Studies on novel synthetic routes and characterizations of these compounds enable the exploration of their potential applications in medicinal chemistry and drug development. For example, efficient synthetic methods have been developed for producing N-alkyl-4-alkylamino-1-aryl-1H-pyrazolo[3,4-d]pyrimidine-6-carboxamide derivatives, showcasing the versatility of these compounds in generating a diverse compound library for biological screening (Heo & Jeon, 2017).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is typically relevant for drugs or other bioactive compounds. Without more information, it’s impossible to predict the mechanism of action for this compound .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties, as well as how it interacts with biological systems. Without specific information on this compound, it’s impossible to provide a detailed safety and hazard analysis .

Future Directions

The future directions for research on this compound would likely depend on its properties and potential uses. If it has medicinal properties, for example, future research might focus on optimizing its synthesis, improving its efficacy, or reducing any side effects .

properties

IUPAC Name

4-(dimethylsulfamoyl)-N-[2-[5-[(2-fluorophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23FN6O4S/c1-28(2)35(33,34)18-9-7-16(8-10-18)22(31)25-11-12-30-21-19(13-27-30)23(32)29(15-26-21)14-17-5-3-4-6-20(17)24/h3-10,13,15H,11-12,14H2,1-2H3,(H,25,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKFALEKYPLLAHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCCN2C3=C(C=N2)C(=O)N(C=N3)CC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23FN6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(N,N-dimethylsulfamoyl)-N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide

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